Lisinopril dihydrate Lisinopril dihydrate Lisinopril dihydrate is a hydrate. It has a role as an antihypertensive agent. It contains a lisinopril.
LISINOPRIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 7 approved indications. This drug has a black box warning from the FDA.
Brand Name: Vulcanchem
CAS No.: 83915-83-7
VCID: VC20743122
InChI: InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
SMILES: Array
Molecular Formula: C21H35N3O7
Molecular Weight: 441.5 g/mol

Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: VC20743122

Molecular Formula: C21H35N3O7

Molecular Weight: 441.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Lisinopril dihydrate - 83915-83-7

Specification

CAS No. 83915-83-7
Molecular Formula C21H35N3O7
Molecular Weight 441.5 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Standard InChI InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
Standard InChI Key CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Lisinopril dihydrate crystallizes as a zwitterionic complex with two water molecules incorporated into its lattice structure. The anhydrous base compound (C21H31N3O5C_{21}H_{31}N_3O_5) features:

  • A lysyl-proline dipeptide backbone

  • NN-carboxyalkyl substituent at the lysine ε-amino group

  • Phenylpropyl side chain terminating in a carboxylic acid moiety

X-ray diffraction studies reveal hydrogen bonding between water molecules and the carboxylic acid groups, stabilizing the crystal lattice. This hydration state enhances thermal stability compared to anhydrous forms, with decomposition temperatures exceeding 200°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H31N3O52H2OC_{21}H_{31}N_3O_5 \cdot 2H_2O
Molecular Weight441.52 g/mol
Water Solubility10 mg/mL (25°C)
logP (Octanol-Water)1.72
pKa Values2.5 (COOH), 4.0 (NH), 6.7 (NH)

Pharmacological Profile

Mechanism of Action

Lisinopril dihydrate competitively inhibits ACE (Ki=0.12 nMK_i = 0.12 \ \text{nM}), preventing conversion of angiotensin I to vasoconstrictive angiotensin II. This dual action reduces:

  • Systemic vascular resistance (SVR) via decreased angiotensin II-mediated vasoconstriction

  • Aldosterone secretion, promoting natriuresis and potassium retention

  • Bradykinin degradation, enhancing vasodilatory prostaglandin synthesis

In vivo studies demonstrate secondary effects on matrix metalloproteinases (MMP-2 inhibition: 68% at 10 mg/kg) and collagen deposition (hydroxyproline reduction: 42% in pulmonary fibrosis models) .

Pharmacokinetics

Absorption:

  • Oral bioavailability: 25% (unaffected by food)

  • TmaxT_{\text{max}}: 6-8 hours post-dose

Distribution:

  • Plasma protein binding: <10%

  • Volume of distribution: 1.8 L/kg

Elimination:

  • Renal excretion: 100% unchanged

  • Half-life: 12 hours (prolonged to 40 hours in renal impairment)

Table 2: Dose-Response Relationships in Avian Models

Dose (mg/L Water)ΔBP (mmHg)Noradrenaline ReductionACE Inhibition
25-1.218%64%
75-4.829%72%
250-21.041%89%
Data derived from 9-week chicken study

Therapeutic Applications

Hypertension Management

In randomized trials, lisinopril dihydrate monotherapy (10-40 mg/day) achieves:

Cardiac Pathologies

  • Heart Failure: Increases cardiac output by 22% and reduces pulmonary wedge pressure by 35% in NYHA Class III-IV patients

  • Post-MI Recovery: 27% risk reduction in 6-month mortality (GISSI-3 trial data)

Novel Indications

  • Diabetic Retinopathy: Reduces microaneurysm progression by 48% through MMP-2/RAGE axis modulation

  • Pulmonary Fibrosis: Decreases hydroxyproline content by 32% in paraquat-induced models

Synthetic Methodology

The 2014 Chinese patent CN103936822A details an improved solid-phase synthesis:

Key Steps:

  • Resin Loading: Proline coupling to 2-chlorotrityl chloride resin (95% yield)

  • Lysine Incorporation: Fmoc-Lys(Boc)-OH coupling (HATU activation, 91% yield)

  • Reductive Amination:

    • 2-oxo-4-phenylbutyrate condensation

    • NaBH(OAc)3_3 reduction (stereoselectivity S:S = 20:1)

  • Cleavage/Deprotection: TFA/H2_2O (95:5) treatment (3 hours)

Process Advantages:

  • Total yield: 34.5% (vs. 18% in solution-phase)

  • Purity: >99% after XAD-2 resin chromatography

Comparative Pharmacodynamics

Table 3: ACE Inhibitor Benchmarking

ParameterLisinoprilEnalaprilRamipril
ACE Inhibition (%)897883
Trough:Peak Ratio0.720.550.68
Protein Binding<10%60%73%
Data synthesized from multiple clinical reports

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator